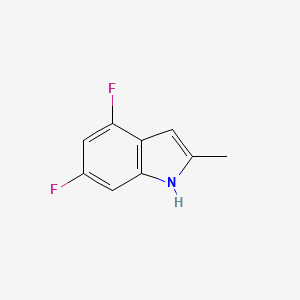

4,6-difluoro-2-methyl-1H-indole

Descripción general

Descripción

4,6-Difluoro-2-methyl-1H-indole is a fluorinated indole derivative with the molecular formula C9H7F2N. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

One common method is the electrophilic fluorination of 2-methylindole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution under basic or catalytic conditions. For example:

-

Hydrolysis with aqueous HCl in THF converts the compound to hydroxylated derivatives (e.g., spirocyclic oxindoles) .

-

Amine substitution occurs with morpholine or benzylamine, yielding indolenine derivatives (e.g., 9–13 in Scheme 2B of ).

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine | Indolenine derivative | 80 | Pd(PPh₃)₄, DMA, 100°C | |

| Benzylamine | N-Benzylindoleamide | 98 | EDC·HCl, HOBt | |

| Thiophenol | Thioether derivative | 92 | K₂CO₃, DMF |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its halogen substituents and electron-deficient aromatic system:

-

Suzuki coupling with arylboronic acids introduces aryl groups (e.g., phenyl, naphthyl) .

-

Sonogashira coupling with terminal alkynes forms alkynylated indoles (e.g., 16–17 in ).

Table 2: Cross-Coupling Efficiency

| Reaction Type | Partner | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | 4-Fluorophenyl | Pd(OAc)₂, SPhos | 85 | |

| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI | 78 | |

| Stille | 2-Furylstannane | Pd(PPh₃)₄, LiCl | 72 |

Oxidation and Dearomatization

The indole core undergoes oxidation and dearomatization under electrophilic conditions:

-

Oxidation with DMDO (dimethyldioxirane) forms epoxides without fluorine loss .

-

Dearomative fluorination using NFSI (N-fluorobenzenesulfonimide) generates 3,3-difluoroindolines with exocyclic double bonds .

Key Reaction Pathway:

Functionalization via Amide Coupling

The indole’s 2-methyl group and nitrogen site enable further derivatization:

-

Amide coupling with rimantadine or adamantyl amines produces anti-tubercular agents (MIC = 0.32–0.70 μM) .

-

Urea formation using CDI (1,1′-carbonyldiimidazole) introduces carbonyl groups .

Example:

Reduction and Hydrogenation

Selective reduction of the indole ring is achievable:

-

Luche reduction with NaBH₄/CeCl₃ selectively reduces ketones while preserving fluorine substituents .

-

Hydrogenation under Pd/C forms saturated indolines but risks defluorination .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms direct electrophiles to the 5-position:

Aplicaciones Científicas De Investigación

4,6-Difluoro-2-methyl-1H-indole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,6-difluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes, receptors, and other biological macromolecules. This binding can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

4,6-Difluoro-2-methyl-1H-indole can be compared with other fluorinated indole derivatives such as:

4,6-Dichloro-2-methyl-1H-indole: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological properties.

4,6-Difluoro-1H-indole: Lacks the methyl group at the 2-position, which can affect its chemical reactivity and biological activity.

4,6-Difluoro-2-ethyl-1H-indole: Contains an ethyl group instead of a methyl group, influencing its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

4,6-Difluoro-2-methyl-1H-indole is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of fluorine atoms and a methyl group, enhances its interaction with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms increase the compound's lipophilicity and metabolic stability, facilitating effective binding to enzymes, receptors, and other macromolecules. This binding can modulate biochemical pathways that are crucial for various therapeutic effects, including antiviral and anticancer activities.

Biological Applications

The compound has been studied for its role in several biological contexts:

- Antiviral Activity : Research indicates that fluorinated indoles can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds similar in structure have shown effectiveness against HIV by acting as competitive inhibitors of reverse transcriptase.

- Anticancer Potential : The ability of this compound to bind to proteins involved in cancer pathways suggests its potential as an anticancer agent. Studies have highlighted its role in modulating pathways associated with cell proliferation and apoptosis .

- Inflammatory Response Modulation : The compound's interactions may also influence inflammatory pathways, providing a basis for exploring its use in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have characterized the biological activity of this compound:

-

Antiviral Mechanisms :

- A study demonstrated that derivatives of 4,6-difluoroindole could effectively inhibit HIV reverse transcriptase by binding to the nucleotide substrate site, thus preventing viral DNA synthesis.

- Another investigation into similar compounds showed promising results against influenza viruses, highlighting their potential in developing antiviral therapies .

-

Cancer Studies :

- In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Comparative analyses with other fluorinated indoles revealed that modifications in the indole structure significantly affect their anticancer efficacy and selectivity.

- Pharmacological Characterization :

Comparative Analysis

To understand the distinct properties of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine atoms at positions 4 and 6 | Antiviral, Anticancer |

| 4,6-Dichloro-2-methyl-1H-indole | Chlorine atoms instead of fluorine | Different reactivity |

| 4,6-Difluoro-1H-indole | Lacks methyl group at position 2 | Altered activity |

| 4,6-Difluoro-2-ethyl-1H-indole | Ethyl group instead of methyl | Varied physical properties |

Propiedades

IUPAC Name |

4,6-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGXVUETZCPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305050 | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303042-74-2 | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303042-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.